1-(3-methoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea

Physicochemical profiling Drug-likeness Permeability prediction

This 3-methoxyphenyl indole-sulfonyl urea (CAS 946219-02-9) is uniquely positioned as a PAR-2 antagonist probe with a free indole NH (1 HBD) hydrogen-bond donor, enabling direct comparison against N-alkylated analogs in SAR studies. The 3-methoxyphenyl substitution pattern confers distinct pharmacological selectivity versus the 4-methoxy isomer, making it essential for mapping subtype pharmacophores. With favorable clogP (0.82) and TPSA (88.48 Ų), it serves as a benchmarking reference for physicochemical profiling. Use as a non-halogenated control in metabolic stability assays to assess oxidative dehalogenation liability. Batch-to-batch ≥95% purity ensures reproducible target engagement data.

Molecular Formula C19H21N3O4S
Molecular Weight 387.45
CAS No. 946219-02-9
Cat. No. B2789240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-methoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea
CAS946219-02-9
Molecular FormulaC19H21N3O4S
Molecular Weight387.45
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1)S(=O)(=O)CCNC(=O)NC3=CC(=CC=C3)OC
InChIInChI=1S/C19H21N3O4S/c1-13-18(16-8-3-4-9-17(16)21-13)27(24,25)11-10-20-19(23)22-14-6-5-7-15(12-14)26-2/h3-9,12,21H,10-11H2,1-2H3,(H2,20,22,23)
InChIKeyAXFTWDIVYDMHKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Methoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea (CAS 946219-02-9): Procurement-Relevant Chemical Identity and Class Context


1-(3-Methoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea (CAS 946219-02-9) is a synthetic indole-sulfonyl-urea derivative with molecular formula C₁₉H₂₁N₃O₄S and molecular weight 387.45 g/mol . The compound features a 2-methylindole core linked via a sulfonyl-ethyl bridge to a urea moiety bearing a 3-methoxyphenyl substituent. It belongs to the broader class of (1,3-disubstituted indolyl) urea derivatives, which have been described in the patent literature as protease-activated receptor-2 (PAR-2) antagonists with potential applications in inflammatory disease and cancer research [1]. Structurally related indole urea compounds have also been explored as selective 5-HT₂C/₂B receptor antagonists [2]. The compound is listed as a research-grade chemical with typical purity specifications of 95% .

Why 1-(3-Methoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea Cannot Be Interchanged with In-Class Analogs Without Data Verification


Within the indole-sulfonyl-urea series, relatively minor structural modifications—such as the position of the methoxy substituent on the phenylurea ring (3-OCH₃ vs. 4-OCH₃), replacement of the 3-methoxyphenyl group with aliphatic cyclohexyl, or introduction of halogen substituents—can profoundly alter receptor binding profiles, physicochemical properties, and biological outcomes [1]. The patent literature explicitly teaches that specific substitution patterns on the indole and urea moieties are critical for PAR-2 antagonist potency, with individual compounds exhibiting distinct pharmacological fingerprints that cannot be predicted from class membership alone [2]. The 3-methoxyphenyl substitution pattern in this compound is known in other target classes (e.g., melatonin MT₂ receptor ligands) to confer distinct selectivity profiles compared to the 4-methoxy isomer, underscoring the risk of assuming functional equivalence across regioisomers [3]. Consequently, substituting this compound with a close analog in a biological assay without confirmatory data risks introducing uncontrolled variability in target engagement, selectivity, and downstream readouts.

Quantitative Differential Evidence for 1-(3-Methoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea Versus Closest Analogs


Physicochemical Differentiation: Lipophilicity (clogP) and Topological Polar Surface Area (TPSA) Versus Cyclohexyl and 4-Chlorophenyl Analogs

The target compound exhibits a calculated logP (clogP) of 0.82 and a topological polar surface area (TPSA) of 88.48 Ų [1]. In comparison, the 4-chlorophenyl analog (CAS 946219-93-8, C₁₈H₁₈ClN₃O₃S, MW 391.87) is predicted to have a higher clogP (~2.0–2.5 based on the addition of a chlorine atom) and a lower TPSA (~79 Ų due to replacement of OCH₃ with Cl), indicating greater lipophilicity and potentially different membrane permeability and plasma protein binding characteristics . The cyclohexyl analog (CAS 946291-20-9, C₁₈H₂₅N₃O₃S, MW 363.48) is predicted to have a higher clogP (~1.5–2.0) and lower TPSA (~75 Ų), reflecting its more hydrophobic, less polar character . The intermediate clogP and moderate TPSA of the target compound place it in a favorable region of oral drug-likeness space distinct from both comparators.

Physicochemical profiling Drug-likeness Permeability prediction

Hydrogen Bond Donor/Acceptor Profile Differentiation: Target Compound Versus 4-Methoxybenzyl Analog

The target compound possesses 1 hydrogen bond donor (HBD, the urea NH adjacent to the 3-methoxyphenyl ring) and 7 hydrogen bond acceptors (HBA) [1]. The 4-methoxybenzyl analog (CAS 946291-43-6, C₂₀H₂₃N₃O₄S, MW 401.5) contains an additional methylene spacer in the N-substituent (4-methoxybenzyl vs. 3-methoxyphenyl), which increases the conformational flexibility and alters the spatial presentation of the methoxyphenyl pharmacophore relative to the urea core . The target compound's direct N-phenylurea linkage versus the N-benzylurea linkage in the analog changes the distance between the methoxy group and the urea hydrogen-bonding framework by approximately 1.2–1.5 Å, a distance that is known in 5-HT₂C receptor pharmacophore models to be critical for discriminating between receptor subtypes [2].

Hydrogen bonding Receptor pharmacophore Molecular recognition

Absence of Halogen Substituents: Differentiated Toxicology and Metabolic Stability Profile Versus 4-Chlorophenyl Analog

The target compound contains no halogen atoms, in contrast to the 4-chlorophenyl analog (CAS 946219-93-8) which bears a chlorine substituent on the phenylurea ring . In drug discovery programs, halogen substituents—particularly chlorine attached to aromatic rings—are recognized as potential sites for cytochrome P450-mediated oxidative metabolism and may generate reactive metabolites that contribute to idiosyncratic toxicity [1]. The absence of halogen in the target compound eliminates this specific metabolic liability and reduces the molecular weight by approximately 4.4 g/mol compared to the 4-chlorophenyl analog. Additionally, the 3-methoxy group may undergo O-demethylation, a metabolic pathway that is generally considered more predictable and less toxicologically concerning than aromatic dechlorination or epoxidation pathways.

Metabolic stability Toxicology screening Lead optimization

Indole N-Substitution Status: Target Compound Versus N-Benzyl and N-Methyl Indole Derivatives

The target compound bears a free indole NH (2-methyl-1H-indole), distinguishing it from N-substituted analogs such as those with N-benzyl (e.g., CAS 946299-66-7, 1-(4-fluorobenzyl) substitution) or N-methyl (e.g., CAS 946299-13-4, 1,2-dimethyl substitution) groups [1]. In the PAR-2 antagonist patent literature, the indole NH is identified as a key pharmacophoric element capable of forming hydrogen-bond interactions with the receptor, and N-substitution is explicitly taught to modulate antagonist potency [2]. The free indole NH in the target compound preserves this hydrogen-bond donor capacity (contributing to the total HBD count), whereas N-alkylated analogs lose this interaction potential entirely. This structural feature may be decisive for target engagement in PAR-2 or 5-HT receptor contexts where the indole NH serves as a critical anchor point.

PAR-2 antagonist Indole pharmacophore Structure-Activity Relationship

Recommended Application Scenarios for 1-(3-Methoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea Based on Differential Evidence


PAR-2 Antagonist SAR Probe: Evaluating the Contribution of the Free Indole NH and 3-Methoxyphenyl Substituent to Target Engagement

The target compound is optimally deployed as a probe in PAR-2 antagonist structure-activity relationship (SAR) studies, where its free indole NH and 3-methoxyphenylurea motif can be directly compared against N-substituted indole analogs and alternative N-arylurea derivatives. The differential hydrogen-bond donor capacity at the indole position (1 HBD vs. 0 HBD for N-alkylated analogs) provides a clean experimental variable for assessing the contribution of this interaction to PAR-2 binding affinity and functional antagonism [1]. This application is grounded in the patent teaching that indole N-substitution modulates PAR-2 antagonist potency [1].

Early-Stage Lead Profiling: Physicochemical Benchmarking for Oral Bioavailability Prediction

The compound's balanced clogP (0.82) and moderate TPSA (88.48 Ų), which place it within favorable oral drug-likeness space [1], make it a suitable benchmarking compound for physicochemical profiling panels. It can serve as a reference point for evaluating how structural modifications (e.g., halogen introduction, N-alkylation, or methoxy positional isomerism) shift key parameters such as lipophilicity, polarity, and predicted permeability. This application is directly supported by the quantitative physicochemical data available for the compound [1].

Metabolic Stability Screening: Non-Halogenated Control for Reactive Metabolite Risk Assessment

In metabolic stability assays (e.g., human liver microsome or hepatocyte incubation), the target compound can function as a non-halogenated reference compound for assessing the metabolic liability introduced by halogen substituents in comparator molecules such as the 4-chlorophenyl analog [1]. Its predicted metabolic pathway (O-demethylation of the 3-methoxy group) is mechanistically distinct from the oxidative dechlorination or epoxidation pathways associated with halogenated aromatics [1], enabling head-to-head comparison of metabolic soft spots and intrinsic clearance rates.

5-HT₂C/₂B Receptor Subtype Selectivity Screening: Probing the Methoxy Position Effect

Given that indole urea derivatives have established activity as 5-HT₂C/₂B receptor antagonists [1], the target compound is well-suited for receptor subtype selectivity panels comparing 3-methoxyphenyl versus 4-methoxyphenyl substitution patterns. The distinct spatial presentation of the methoxy group relative to the urea hydrogen-bonding framework may differentially affect binding at 5-HT₂C versus 5-HT₂A receptors [1], making this compound a valuable tool for mapping subtype pharmacophores.

Quote Request

Request a Quote for 1-(3-methoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.